An In-depth Technical Guide to 2,4-Dimethyloxazole-5-carbaldehyde
An In-depth Technical Guide to 2,4-Dimethyloxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dimethyloxazole-5-carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its chemical identity, structural characteristics, plausible synthetic routes, and the broader context of oxazole derivatives in scientific research.
Chemical Identity and Structure
2,4-Dimethyloxazole-5-carbaldehyde is a trisubstituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The formal IUPAC name for this compound is 2,4-dimethyl-1,3-oxazole-5-carbaldehyde .[1] Its structure features methyl groups at positions 2 and 4, and a carbaldehyde (formyl) group at position 5 of the oxazole ring.
The presence of the aldehyde group, a versatile functional handle, makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[1]
Structural and Physicochemical Properties
While specific experimental data for this compound is not extensively available in peer-reviewed literature, its properties can be predicted and are summarized below. Researchers should verify these properties through experimentation.
Table 1: Identifiers and Molecular Properties
| Identifier | Value |
|---|---|
| IUPAC Name | 2,4-dimethyl-1,3-oxazole-5-carbaldehyde[1] |
| CAS Number | 69062-86-8[1][2] |
| Molecular Formula | C₆H₇NO₂[1][2] |
| Molecular Weight | 125.13 g/mol [2] |
| Monoisotopic Mass | 125.0477 Da |
| InChI Key | OPTYBWVHZBYRGJ-UHFFFAOYSA-N[1] |
| SMILES | CC1=C(OC(=N1)C)C=O |
| Predicted XlogP | 0.9 |
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 126.05495 | 120.0 |
| [M+Na]⁺ | 148.03689 | 130.8 |
| [M-H]⁻ | 124.04040 | 123.8 |
| [M]⁺ | 125.04713 | 123.6 |
Data predicted using CCSbase.
Spectroscopic Characterization
Experimental spectra for 2,4-Dimethyloxazole-5-carbaldehyde are not readily published. However, based on its structure, the expected spectroscopic characteristics are outlined below. These tables provide researchers with the key signals to look for during structural elucidation.
Table 3: Expected ¹H NMR Spectral Data
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehydic proton (-CHO) | 9.5 - 10.5 | Singlet (s) |
| Methyl protons (C2-CH₃) | 2.4 - 2.7 | Singlet (s) |
| Methyl protons (C4-CH₃) | 2.2 - 2.5 | Singlet (s) |
Table 4: Expected ¹³C NMR Spectral Data
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehydic carbon (-CHO) | 180 - 190 |
| Oxazole C2 | 158 - 162 |
| Oxazole C5 | 150 - 155 |
| Oxazole C4 | 135 - 140 |
| Methyl carbon (C2-CH₃) | 13 - 16 |
| Methyl carbon (C4-CH₃) | 10 - 13 |
Table 5: Expected Infrared (IR) Spectroscopy Absorption Bands
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch (conjugated) | 1700 - 1680[1] |
| Aldehyde | C-H Stretch | ~2850 and ~2750 (two bands)[1] |
| Oxazole Ring | C=N Stretch | ~1650 - 1590[1] |
| Oxazole Ring | C=C Stretch | ~1590 - 1475[1] |
| Methyl | C-H Stretch | ~2960 and ~2870[1] |
Synthesis of 2,4-Dimethyloxazole-5-carbaldehyde
The synthesis of 2,4-Dimethyloxazole-5-carbaldehyde is not commonly detailed. However, a plausible and efficient method is the formylation of the corresponding 2,4-dimethyloxazole precursor. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like oxazoles.
Experimental Protocol: Plausible Synthesis via Vilsmeier-Haack Reaction
This protocol describes a general procedure for the formylation of an electron-rich heterocycle. Researchers should optimize conditions such as temperature, reaction time, and purification methods for the specific substrate.
Objective: To synthesize 2,4-Dimethyloxazole-5-carbaldehyde from 2,4-dimethyloxazole.
Materials:
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2,4-dimethyloxazole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Ice
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
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Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).
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Formylation Reaction: Dissolve 2,4-dimethyloxazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
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Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH ~7-8). Be cautious as CO₂ evolution may cause frothing.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2,4-Dimethyloxazole-5-carbaldehyde.
Logical Workflow and Applications
Synthetic Pathway Diagram
The Vilsmeier-Haack reaction provides a direct pathway to introduce a formyl group onto the oxazole ring, a critical transformation for creating a versatile synthetic intermediate.
Caption: Vilsmeier-Haack reaction workflow for synthesizing the target aldehyde.
Significance in Drug Discovery and Development
The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1] 2,4-Dimethyloxazole-5-carbaldehyde, with its reactive aldehyde group, serves as a crucial building block for elaborating this core structure.
The aldehyde can readily undergo reactions such as:
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Reductive amination: To introduce diverse amine-containing side chains.
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Wittig and related olefination reactions: To form carbon-carbon double bonds for further functionalization.
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Condensation reactions: To form larger heterocyclic systems like pyrazoles, Schiff bases, or chalcones.[1]
By leveraging these transformations, medicinal chemists can synthesize libraries of novel oxazole-containing compounds for screening against various biological targets, facilitating the discovery of new therapeutic agents. While this specific aldehyde may not have documented biological activity itself, its role as a versatile intermediate makes it a compound of significant interest to the drug development community.
